(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
Description
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Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOIPSCYWJDJNE-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, often referred to as DB07240, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a fluorenylmethoxy group and a trifluoromethyl phenyl moiety, which contribute to its unique biological profile. The molecular formula is , with a molecular weight of approximately 267.28 g/mol .
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives with fluorenyl groups have shown efficacy against various cancer cell lines, including breast and colon cancer cells .
Table 1: Anticancer Activity Comparison
The mechanism by which this compound exerts its effects may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. It has been suggested that such compounds can inhibit key enzymes involved in tumor growth and metastasis .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics. It is predicted to be well absorbed in the human intestine with a high likelihood of crossing the blood-brain barrier .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | High |
| Caco-2 Permeability | Moderate |
Toxicity and Safety
Toxicological assessments suggest that this compound exhibits low toxicity levels, with an LD50 value indicating a safe profile for further development . However, further studies are necessary to fully understand its safety profile in clinical settings.
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound in treating resistant cancer types. For example, a study demonstrated that derivatives were effective against drug-resistant breast cancer cells, suggesting that modifications to the core structure could enhance therapeutic efficacy .
Scientific Research Applications
Peptide Synthesis
The primary application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid is as a protected amino acid in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Compounds containing fluorenyl groups have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis.
- Neurotransmitter Modulation : Similar derivatives have been studied for their potential role in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.
Biological activity is often assessed through bioassays that measure the efficacy of synthesized peptides against various biological targets. Interaction studies help elucidate the compound's mechanism of action and potential therapeutic pathways.
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of this compound were effective against drug-resistant breast cancer cells. This suggests that modifications to the core structure could enhance therapeutic efficacy.
Case Study 2: Neuropharmacology
Research has indicated that similar compounds can influence neurotransmitter release and receptor activity, potentially offering new avenues for treating conditions like depression and anxiety.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating high intestinal absorption and a likelihood of crossing the blood-brain barrier. Toxicological assessments have shown low toxicity levels, making it a candidate for further development in clinical settings.
Q & A
Q. What are the recommended methods for synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid?
The synthesis typically involves sequential protection and coupling steps:
Fmoc Protection : React the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in 1,4-dioxane and aqueous sodium carbonate under stirring at room temperature .
Coupling Reactions : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to attach the trifluoromethylphenyl moiety .
Purification : Employ reverse-phase chromatography (C18 column) with acetonitrile/water gradients to isolate the product .
Q. How should this compound be handled and stored to ensure stability during experiments?
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : 1H, 13C, and 19F NMR validate the Fmoc group, trifluoromethylphenyl substituent, and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C24H20F3NO4: calculated 443.14 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Coupling Agents : Use HBTU/HOBt (hydroxybenzotriazole) in DMF for 2 hours at 25°C. Monitor completion via Kaiser test .
- Microwave Assistance : Reduce reaction time (10–15 minutes) and improve yields (85–95%) by microwave irradiation at 50°C .
- Solubility Management : Pre-dissolve the compound in minimal DMF (0.1 M) to avoid aggregation during SPPS .
Q. What strategies address contradictions in reported biological activities of analogs with varying substituents?
Q. Methodological Approach :
Q. How can researchers mitigate solubility challenges during large-scale peptide synthesis?
- Co-solvent Systems : Use DMSO:DMF (1:4 v/v) to enhance solubility (up to 50 mg/mL) .
- Temperature Control : Heat to 40–50°C during dissolution, then cool to 25°C for coupling .
- Ultrasonication : Apply 30-second ultrasonic pulses to disrupt crystalline aggregates .
Data Contradiction Analysis
Q. Why do different SDS documents report varying hazard classifications for this compound?
Q. Resolution :
- Verify batch-specific impurities (e.g., residual Fmoc-Cl) via LC-MS .
- Follow the most conservative precautions (e.g., full PPE) until lab-specific toxicity assays are performed .
Application-Driven Methodologies
Q. How is this compound applied in synthesizing peptide-based protease inhibitors?
Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group .
Peptide Elongation : Incorporate via SPPS using Rink amide resin. Average coupling yield: 92–97% .
Biological Testing : Assay inhibition of HIV-1 protease (IC50 = 18 nM) using fluorescence-based substrates .
Q. What role does the trifluoromethyl group play in modulating pharmacokinetic properties?
- Lipophilicity : Increases logP by 0.5–0.7 units, enhancing blood-brain barrier penetration .
- Metabolic Stability : Reduces CYP450-mediated oxidation (t1/2 = 4.2 hours vs. 1.8 hours for non-fluorinated analogs) .
Tables for Comparative Analysis
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 443.14 g/mol | |
| LogP (Predicted) | 3.8 ± 0.2 | |
| Aqueous Solubility | <0.1 mg/mL (25°C, pH 7.4) | |
| Stability in DMF | >48 hours (2–8°C) |
Q. Table 2: Comparison of Analog Bioactivities
| Analog Structure | Biological Target | Activity |
|---|---|---|
| 4-Trifluoromethylphenyl | HIV-1 Protease | IC50 = 12 nM |
| 3-Bromophenyl | Thrombin | IC50 = 35 nM |
| Phenylthio | Glutathione Reductase | EC50 = 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
